24-Hydroxyursolic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
NZCULBURCGAPSF-OQCQIIONSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Extraction Methodologies for 24 Hydroxyursolic Acid
Natural Sources and Distribution
24-Hydroxyursolic acid, a pentacyclic triterpenoid (B12794562), is a naturally occurring compound found in various plant species. Research has identified its presence in several botanical families and specific plants, highlighting its distribution across the plant kingdom.
One of the notable sources of this compound is Diospyros kaki, commonly known as the persimmon tree. nih.govencyclopedia.pub Studies have confirmed the presence of this compound in its leaves. nih.govencyclopedia.pub Another significant botanical origin is the Rubiaceae family, a large family of flowering plants.
The compound has also been isolated from Lagerstroemia speciosa, a tree species often referred to as Banaba or Pride of India. scribd.com Additionally, Juglans sinensis, a species of walnut, has been identified as a source of this compound. ebi.ac.uk
The concentration and presence of this compound can vary within different parts of a plant. Scientific investigations have pinpointed its localization in specific plant organs.
The leaves are a primary site for the accumulation of this compound in several species. For instance, it is abundantly found in the leaves of Diospyros kaki. nih.govresearchgate.net Research on other plants, while not always specific to this compound, indicates that leaves are a common repository for related triterpenoids. mdpi.com
The stem bark is another plant organ where this compound can be found. While direct studies on this compound in the stem bark of the mentioned species are less common, the stem bark of other plants is known to contain various triterpenoids. researchgate.net
Table 1: Botanical Sources and Distribution of this compound
| Botanical Name | Family | Plant Organ |
|---|---|---|
| Diospyros kaki (Persimmon) | Ebenaceae | Leaves nih.govencyclopedia.pubresearchgate.net |
| Lagerstroemia speciosa (Banaba) | Lythraceae | Leaves scribd.com |
| Juglans sinensis | Juglandaceae | Leaves and Twigs ebi.ac.uk |
| Rubiaceae family | Rubiaceae | Not specified |
Advanced Extraction Techniques
The isolation of this compound from its natural botanical sources involves various extraction and purification methods. The efficiency of these processes is crucial for obtaining a high yield and purity of the compound for further research and potential applications.
Traditional solvent-based extraction remains a fundamental technique for obtaining this compound and other triterpenoids. The choice of solvent and the optimization of extraction parameters are critical for maximizing the yield.
Commonly used solvents for extracting triterpenoids include ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297). tandfonline.comijesrr.org The polarity of the solvent plays a significant role, with more polar solvents generally being more effective for polar compounds like ursolic acid and its derivatives. jetir.org For instance, in the extraction of total triterpenoids from Diospyros kaki leaves, a process that yields this compound, ethyl acetate was used after defatting with petroleum ether. researchgate.net
Optimization of solvent-based extraction often involves adjusting parameters such as the solid-to-solvent ratio, extraction time, and temperature to enhance efficiency. jetir.orgnih.gov For example, a study on the extraction of triterpenoids from Diospyros kaki leaves optimized conditions to a solvent to solid ratio of 6:1 and an extraction time of 2 hours at 70°C. researchgate.net
To improve upon traditional methods, modern extraction technologies are being employed to increase efficiency, reduce solvent consumption, and shorten extraction times. nih.govnih.gov
Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. tandfonline.comnumberanalytics.com SFE is valued for its ability to provide high selectivity and reduce the use of organic solvents. tandfonline.com The properties of the supercritical fluid can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction of target compounds. numberanalytics.com The addition of co-solvents can further enhance the extraction efficiency for more polar molecules. numberanalytics.com
Microwave-Assisted Extraction (MAE) is another modern method that uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process. nih.govresearchgate.net The targeted heating of the solvent within the plant matrix causes cell rupture, facilitating the release of bioactive compounds. researchgate.net A study on Diospyros kaki leaves optimized MAE conditions to a microwave power of 365.3 W for approximately 13 minutes using 60.27% ethanol as the solvent, which resulted in a high yield of total triterpenoids, including this compound. researchgate.net
Following initial extraction, the crude extract contains a mixture of compounds. Therefore, purification is a necessary step to isolate this compound.
Chromatography is the most widely used technique for the purification of natural products. jetir.orgColumn chromatography , often using silica (B1680970) gel as the stationary phase, is a standard method for separating compounds based on their polarity. tandfonline.comjfda-online.com The crude extract is loaded onto the column, and solvents of increasing polarity are used to elute the different components. jfda-online.com
For more precise separation and quantification, High-Performance Liquid Chromatography (HPLC) is employed. tandfonline.comjetir.org HPLC offers high resolution and sensitivity, making it an essential tool for the final purification and analysis of this compound. encyclopedia.pubresearchgate.net Preparative HPLC can be used to isolate pure compounds from complex mixtures. atlantis-press.com Other chromatographic techniques like high-performance thin-layer chromatography (HPTLC) are also utilized for quantification. jfda-online.com
Table 2: Modern Extraction Techniques for Triterpenoids
| Technique | Principle | Advantages |
|---|---|---|
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a solvent. tandfonline.com | High selectivity, reduced organic solvent use, tunable solvent properties. tandfonline.comnumberanalytics.com |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and sample matrix. researchgate.net | Faster extraction, reduced solvent volume, increased yield. nih.govresearchgate.net |
Biosynthetic Pathways of 24 Hydroxyursolic Acid
Precursor Compounds and Initial Biotransformations (e.g., α-amyrin, squalene)
The journey to 24-hydroxyursolic acid begins with the universal C30 precursor for triterpenoids, squalene (B77637). nih.govmdpi.com Squalene is synthesized via the mevalonate (B85504) (MVA) pathway, which is located in the cytoplasm. ibcas.ac.cnnih.gov This pathway starts with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units. mdpi.com Key enzymes in the formation of squalene include farnesyl pyrophosphate synthase (FPPS), which creates a C15 farnesyl diphosphate (B83284) (FPP) intermediate, and squalene synthase (SQS), which catalyzes the head-to-head condensation of two FPP molecules to form squalene. nih.govmdpi.com
The linear squalene molecule then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point in triterpenoid (B12794562) synthesis. ibcas.ac.cnbiorxiv.org This reaction is catalyzed by the enzyme squalene epoxidase (SQE). nih.govmdpi.com From 2,3-oxidosqualene, the pathway diverges to produce a vast array of triterpenoid skeletons through the action of a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govbiorxiv.org
For the formation of ursane-type triterpenoids like this compound, the specific OSC required is α-amyrin synthase (AAS). nih.gov This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic structure of α-amyrin, which serves as the direct precursor to ursolic acid. nih.govresearchgate.net The subsequent conversion of α-amyrin to ursolic acid involves a series of oxidation steps at the C-28 position, a process also catalyzed by cytochrome P450 monooxygenases. researchgate.netfrontiersin.org
Table 1: Key Enzymes in the Early Biosynthesis of the Ursane (B1242777) Skeleton
| Enzyme | Abbreviation | Function |
|---|---|---|
| Farnesyl Pyrophosphate Synthase | FPPS | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. mdpi.com |
| Squalene Synthase | SQS | Condenses two FPP molecules to form squalene. mdpi.com |
| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com |
| α-Amyrin Synthase | AAS | Cyclizes 2,3-oxidosqualene to form the pentacyclic α-amyrin skeleton. nih.gov |
Enzymatic Hydroxylation Steps
Once the ursolic acid backbone is formed, further structural diversity is achieved through hydroxylation reactions catalyzed predominantly by cytochrome P450 monooxygenases (CYP450s). ibcas.ac.cn These enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid skeleton, which is a critical step in the biosynthesis of this compound.
Cytochrome P450s are a large family of heme-containing enzymes that play a crucial role in the oxidative modification of triterpenoids. ibcas.ac.cn The hydroxylation of ursolic acid can occur at several carbon positions, leading to a variety of derivatives. For instance, hydroxylation at the C-23 position yields 23-hydroxyursolic acid. Research into related compounds has identified specific P450s for such reactions; for example, in Ilex asprella, the enzyme IaAO4 has been shown to catalyze the C-23 oxidation of both ursolic acid and oleanolic acid. researchgate.net Similarly, human CYP3A4 has been found to regioselectively hydroxylate oleanolic acid at the C-23 position. mdpi.com
The formation of this compound requires a specific P450 enzyme capable of hydroxylating the C-24 methyl group of the ursolic acid molecule. While the existence of 24-hydroxyursane derivatives in plants like Isodon excisoides confirms that this enzymatic step occurs in nature, the specific P450 enzyme responsible for the C-24 hydroxylation of ursolic acid has not yet been definitively characterized in many plant species. researchgate.net However, research in Ilex asprella has identified a P450 enzyme, IaAO5, which is responsible for the C-24 oxidation of the related triterpenoid, β-amyrin. researchgate.net This finding suggests that homologous P450 enzymes likely exist to perform the analogous C-24 hydroxylation on the ursane skeleton.
Enzymatic reactions, particularly those catalyzed by P450s, are known for their high degree of regio- and stereoselectivity. The introduction of a hydroxyl group at the C-24 position of the ursane skeleton creates a new chiral center. It is expected that the P450 enzyme responsible for this transformation does so in a highly stereospecific manner, producing predominantly one stereoisomer. This is a hallmark of enzymatic catalysis, which ensures the precise three-dimensional structure of natural products. mdpi.com Structural analysis of related natural triterpenoids has confirmed the specific orientation of such hydroxyl groups. For example, analysis of a diterpenoid from the Isodon genus revealed the α-orientation of a hydroxymethyl group at the C-4 position (which corresponds to C-24 in ursane triterpenoids), as determined by NOESY NMR correlations. nih.gov This provides evidence for the stereoselective nature of such hydroxylation reactions in plant biosynthesis.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and molecular level to coordinate with the plant's developmental stage and response to environmental stimuli. nih.gov This regulation primarily occurs through the control of gene expression for the biosynthetic enzymes involved in the pathway.
The expression of triterpenoid biosynthetic genes is often controlled by specific transcription factors (TFs). ibcas.ac.cn Several families of TFs, including bHLH (basic helix-loop-helix), MYB, and AP2/ERF (APETALA2/ethylene responsive factor), have been identified as key regulators of specialized metabolite pathways. ibcas.ac.cnmdpi.com For instance, in the model legume Medicago truncatula, the bHLH transcription factors TSAR1 and TSAR2 have been shown to specifically regulate triterpene saponin (B1150181) biosynthesis by activating the expression of genes in the MVA pathway, such as HMGR1 (3-HYDROXY-3-METHYLGLUTARYL-COENZYME A REDUCTASE1). nih.gov
Furthermore, the biosynthesis of triterpenoids is often induced by signaling molecules known as elicitors, which are typically associated with plant defense responses. Phytohormones such as jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA) can significantly up-regulate the expression of genes encoding enzymes like OSCs and CYP450s. nih.gov This hormonal signaling allows the plant to rapidly increase the production of bioactive compounds like this compound in response to stresses such as pathogen attack or herbivory. ibcas.ac.cnnih.gov
Table 2: Regulatory Factors in Triterpenoid Biosynthesis
| Regulatory Factor | Type | Function/Role |
|---|---|---|
| bHLH, MYB, WRKY, AP2/ERF | Transcription Factor Families | Control the expression of biosynthetic genes in the triterpenoid pathway. ibcas.ac.cn |
| TSAR1 and TSAR2 | bHLH Transcription Factors | Activate genes of the precursor mevalonate pathway in Medicago truncatula. nih.gov |
| Jasmonic Acid (JA) | Phytohormone | Induces expression of biosynthetic genes as a defense response. nih.gov |
| Salicylic Acid (SA) | Phytohormone | Acts as a signaling molecule to trigger defense-related metabolite production. nih.gov |
Synthetic Chemistry and Derivatization of 24 Hydroxyursolic Acid
Total and Partial Chemical Synthesis Routes
While the de novo total synthesis of a complex molecule like 24-hydroxyursolic acid is a formidable task, partial synthesis from structurally related and more readily available starting materials is a more common and practical approach.
The partial synthesis of hydroxylated ursane-type triterpenoids often begins with commercially available or easily isolated precursors like ursolic acid. A documented synthesis for the closely related isomer, 23-hydroxyursolic acid, provides a clear blueprint for these transformations. This process can be lengthy, involving numerous distinct chemical steps. For instance, 23-hydroxyursolic acid has been synthesized from ursolic acid in a ten-step sequence. nih.govresearchgate.net This multi-step approach underscores the complexity of introducing specific functional groups onto the triterpenoid (B12794562) skeleton.
Another key starting material for accessing hydroxylated ursane (B1242777) triterpenoids is asiatic acid. A six-step synthetic strategy has been developed to produce 23-hydroxyursolic acid from asiatic acid. researchgate.net These synthetic routes are crucial as they not only confirm the chemical structure of the target molecule but also provide access to quantities sufficient for biological testing and further derivatization studies. researchgate.net
| Target Molecule | Starting Scaffold | Number of Steps | Key Intermediate |
|---|---|---|---|
| 23-Hydroxyursolic acid | Ursolic Acid | 10 | methyl 23-hydroxy-3-oxours-12-en-28-oate |
| 23-Hydroxyursolic acid | Asiatic Acid | 6 | Not specified |
A significant challenge in the synthesis of specific triterpenoid isomers is achieving regioselectivity—the ability to modify one specific position on the molecule in the presence of other, chemically similar positions. To synthesize 23-hydroxyursolic acid, a key regioselective reaction involves the functionalization of the axial methyl group at the C-4 position of the ursane skeleton. researchgate.net This can be accomplished through methods like cyclopalladation of a 3-one oxime functionality, which directs the reaction specifically to the C-24 methyl group (or C-23, depending on the specific precursor and reaction). researchgate.net Such strategies are essential for controlling the position of hydroxylation and other modifications, allowing for the precise synthesis of desired isomers like this compound.
Design and Synthesis of this compound Derivatives
Modification of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and improving its pharmacological profile. Chemical modifications have primarily focused on the hydroxyl group at C-3, the carboxylic acid at C-28, and the C-11 position. mdpi.comnih.gov
For research purposes, a variety of derivatives are synthesized to probe how different functional groups impact biological activity. Common modifications include:
C-3 Position : The hydroxyl group at C-3 is a frequent target for modification. Acetylation to form an acetyl group is a common transformation, and studies have shown that this can sometimes lead to more potent biological activity compared to the unsubstituted parent compound. nih.gov Other modifications include the introduction of formyloxy or acetoxy groups, or oxidation of the hydroxyl group to a ketone (3-oxo derivative). mdpi.com
C-28 Position : The carboxylic acid group at C-28 is readily converted into esters and amides to alter the molecule's polarity and interaction with biological targets. nih.gov For example, methyl esters or amides linked to various alkylamino and piperidine (B6355638) moieties have been synthesized. nih.gov These changes can significantly influence the compound's properties.
C-11 Position : Modifications at the C-11 position have also been explored. mdpi.comnih.gov Introducing an oxo group at C-11, for instance, is a strategy used to create novel derivatives for biological screening. mdpi.com
To improve bioactivity or introduce new functionalities, specific classes of derivatives are synthesized.
Hydrazides : The carboxylic acid at C-28 can be converted into a hydrazide. This is typically achieved by first creating an ethyl ester of the parent acid, which is then reacted with hydrazine (B178648) hydrate. frontiersin.org The resulting hydrazide serves as a versatile chemical handle for creating further derivatives, such as hydrazones or metal complexes, in the search for compounds with enhanced biological profiles. frontiersin.orgresearchgate.netresearchgate.net
Amino Derivatives : The introduction of amino groups or amino acids is another strategy to enhance properties like hydrophilicity and bioactivity. nih.gov Amino acid conjugates can be synthesized by creating an ester linkage between the C-3 hydroxyl group of the triterpenoid and the carboxylic acid of an amino acid. nih.gov This approach has been used to create derivatives with lysine, glycine, and other amino acids, aiming to improve the parent molecule's physicochemical properties and biological performance. nih.gov
| Position | Type of Modification | Example Derivative | Purpose |
|---|---|---|---|
| C-3 | Acetylation | 3-O-acetyl group | Improve bioactivity |
| C-3 | Amino Acid Conjugation | Lysine ester | Enhance hydrophilicity and bioactivity |
| C-11 | Oxidation | 11-oxo group | SAR studies |
| C-28 | Esterification | Methyl ester | Alter polarity, SAR studies |
| C-28 | Amidation | Alkylamino amide | Improve bioactivity |
| C-28 | Hydrazide formation | Ursolic acid hydrazide | Intermediate for further synthesis |
Advanced Analytical Methodologies for 24 Hydroxyursolic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying 24-hydroxyursolic acid from complex botanical extracts and biological matrices. The choice of technique depends on the sample complexity, required sensitivity, and the analytical objective, whether for quantification or isolation.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its isomers. Reversed-phase (RP) columns, particularly those with a C18 stationary phase, are standard for separating these non-polar compounds. researchgate.netnih.govomicsonline.orgresearchgate.net
Method development often focuses on optimizing the mobile phase composition to achieve sufficient resolution between structurally similar triterpenic acids. nih.gov Common mobile phases consist of mixtures of an organic solvent, such as methanol (B129727) or acetonitrile, and an acidified aqueous buffer, like a phosphate (B84403) buffer, to ensure the carboxylic acid group remains protonated for better retention and peak shape. nih.govphcog.com UV detection is frequently used, with wavelengths typically set in the low range of 210 nm to 220 nm, as triterpenoids lack a strong chromophore. nih.govomicsonline.orgsemanticscholar.org
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Reference |
|---|---|---|---|---|
| Kromasil C18 (150 x 4.6 mm, 10 μm) | Methanol / 0.03M Phosphate Buffer (pH 3) (90:10) | 0.5 | 214 nm | nih.govphcog.com |
| Symmetry C18 (250 x 4.6 mm, 5 μm) | Acetonitrile / Methanol (80:20) | 0.5 | 210 nm | omicsonline.orgresearchgate.net |
| LiChrosorb ODS | Methanol / Tetrahydrofuran / Aqueous Acetic Acid | Not Specified | 220 nm | semanticscholar.org |
| RP C18 | Methanol / Water (80:20) | 1.0 | 249 nm | ijbpas.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for identifying and quantifying triterpenoids. However, due to the low volatility and polar nature of compounds like this compound, derivatization is a mandatory step to convert the analytes into more volatile and thermally stable forms. mdpi.com This typically involves silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.
The derivatized sample is then introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds subsequently enter the mass spectrometer, which provides mass-to-charge ratio data, enabling confident identification based on fragmentation patterns. preprints.org GC-MS has been successfully used for the simultaneous determination of several pentacyclic triterpene acids, including ursolic acid, in various commercial plant extracts. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC), also known as UPLC, significantly enhances the speed, resolution, and sensitivity of liquid chromatographic separations compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
For triterpenoids like ursolic acid, UHPLC methods dramatically reduce analysis times. For instance, a validated UPLC-MS/MS method for the quantitation of ursolic acid in human plasma achieved a chromatographic run time of just 3 minutes. nih.gov Such methods typically use sub-2 µm particle columns, like an ACQUITY UPLC BEH C8, and are often coupled with mass spectrometry for highly sensitive and selective detection. nih.gov This high-throughput capability makes UHPLC ideal for pharmacokinetic studies and the analysis of large numbers of samples. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low-level analytes in complex biological matrices such as plasma and cerebrospinal fluid (CSF) due to its exceptional sensitivity and selectivity. nih.govresearchgate.netmdpi.comnih.gov This technique couples the separation power of LC or UHPLC with the detection specificity of tandem mass spectrometry.
For compounds like this compound, LC-MS/MS methods often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govmdpi.comnih.gov Analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.govnih.gov This specificity is crucial for distinguishing between isomers like ursolic and oleanolic acids. mdpi.com In some cases, derivatization may be employed to enhance ionization efficiency and improve sensitivity, allowing for detection limits in the low ng/L range. shimadzu.com The development of LC-MS/MS methods has been crucial for quantifying 24(S)-hydroxycholesterol, a structurally related sterol, in challenging matrices like CSF, demonstrating the technique's power for similar hydroxylated compounds. nih.gov
| Analyte | Matrix | Chromatography | Ionization | Key Parameters | Reference |
|---|---|---|---|---|---|
| Ursolic Acid | Human Plasma | UPLC, ACQUITY UPLC BEH C8 column | ESI (-) | MRM mode; LLOQ of 10 ng/mL | nih.gov |
| Pentacyclic Triterpenoids | Plant Biomass | HPLC, Porous Graphitic Carbon | APCI-MS/MS | MRM mode; LODs of 4–104 µg/L | nih.gov |
| Ursolic & Oleanolic Acids | Loquat Leaf Extract | HPLC, InertSustain C18 column | ESI (+) | Derivatization with DMED; LODs of ~1 ng/L | shimadzu.com |
| 24(S)-hydroxycholesterol | Plasma & CSF | 2D-LC | Not specified | Derivatization with nicotinic acid; LLOQ of 0.025 ng/mL in CSF | nih.gov |
Spectroscopic Techniques for Structural Elucidation in Research Contexts
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the unambiguous structural elucidation of isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds, including complex natural products like this compound. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular framework.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For the ursane (B1242777) skeleton, characteristic signals include multiple singlets for the tertiary methyl groups and a distinct signal for the olefinic proton at C-12 (typically around δ 5.1-5.3 ppm). up.ac.zajneonatalsurg.com The presence of hydroxyl groups, such as the one at C-24, will introduce specific proton signals whose chemical shifts and coupling patterns help confirm their position and stereochemistry.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key resonances for the ursolic acid framework include the carboxylic acid carbon (around δ 178-180 ppm) and the two olefinic carbons at C-12 and C-13 (around δ 125 ppm and δ 138 ppm, respectively). up.ac.zajneonatalsurg.comresearchgate.net The additional hydroxyl group in this compound would cause a downfield shift for the C-24 carbon signal, a key indicator of its presence. nih.gov Public databases provide reference ¹³C NMR spectra for this compound. nih.gov
2D NMR: To fully assign all proton and carbon signals and establish connectivity, various 2D NMR experiments are performed. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out connected proton networks within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule. scielo.br
Through the combined interpretation of these NMR experiments, the complete and unambiguous structure of this compound can be elucidated and distinguished from its isomers. up.ac.zascielo.br
| Nucleus | Atom Position | Characteristic Chemical Shift (δ ppm) | Significance | Reference |
|---|---|---|---|---|
| ¹H | H-12 (olefinic) | ~5.1-5.3 | Confirms the Δ12-ursene type skeleton | up.ac.zajneonatalsurg.com |
| ¹H | Methyl groups | ~0.6-1.2 | Pattern helps identify the triterpenoid (B12794562) backbone | jneonatalsurg.com |
| ¹³C | C-28 (carboxyl) | ~178-180 | Identifies the carboxylic acid group | up.ac.zajneonatalsurg.comresearchgate.net |
| ¹³C | C-12 (olefinic) | ~125 | Confirms the double bond position | up.ac.za |
| ¹³C | C-13 (olefinic) | ~138 | Confirms the double bond position | up.ac.za |
Mass Spectrometry (MS and HRMS) for Molecular Confirmation
Mass spectrometry (MS) serves as a cornerstone analytical technique for the structural confirmation of this compound. Due to the compound's chemical nature, soft ionization techniques such as electrospray ionization (ESI) are typically employed, often in negative ion mode, to generate pseudomolecular ions with minimal fragmentation. For this compound, with a molecular formula of C₃₀H₄₈O₄, the expected deprotonated molecule [M-H]⁻ would have a mass-to-charge ratio (m/z) of approximately 471.35.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguous molecular formula assignment. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy, enabling the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. nih.govrsc.org The high resolving power of these instruments is crucial for confirming the elemental composition as C₃₀H₄₈O₄. nih.gov
Tandem mass spectrometry (MS/MS) is utilized to further elucidate the structure through controlled fragmentation of the precursor ion (e.g., m/z 471.35). While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be inferred from its parent compound, ursolic acid. The fragmentation of the ursane-type pentacyclic triterpenoid backbone typically involves characteristic losses. For carboxylic acids, common fragmentations include the loss of a water molecule (-18 Da) and a carboxyl group (-45 Da). libretexts.org In studies of ursolic acid metabolites, which include various hydroxylated forms, fragmentation of the parent ion provides key structural information. nih.govresearchgate.net Therefore, MS/MS analysis of this compound would be expected to yield fragment ions corresponding to losses of H₂O, COOH, and other neutral fragments from the cyclic structure, helping to confirm the identity and position of the hydroxyl groups.
Quantitative Analysis in Complex Plant Extracts and Biological Samples
The accurate quantification of this compound in complex matrices, such as plant extracts and biological fluids, is critical for phytochemical studies and understanding its potential biological significance. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with ultraviolet (UV) detection or, for higher sensitivity and specificity, mass spectrometry (LC-MS). nih.gov
A validated HPLC-UV method has been successfully developed and applied for the simultaneous quantification of this compound and other related triterpene acids in the leaves of Diospyros kaki (persimmon). nih.gov In one such study, chromatographic separation was achieved on a reversed-phase C18 column with a mobile phase consisting of methanol and aqueous phosphoric acid, with detection at 210 nm. The method demonstrated good linearity and a limit of detection (LOD) of 0.058 µg. This methodology has been instrumental in determining how factors like extraction solvent and geographical origin affect the concentration of this compound in plant materials. nih.gov
For instance, the choice of extraction solvent significantly impacts the yield of this compound from D. kaki leaves. Extractions using 95% ethanol (B145695) yielded the highest concentration, while extractions with water yielded none. Similarly, the content varies in plants from different geographical locations, highlighting the importance of standardized quantitative methods for quality control of herbal materials. nih.gov
While methods for quantifying ursolic acid in biological samples like human plasma are well-established, often using UPLC-MS/MS for high sensitivity (with LLOQ as low as 10 ng/mL), specific quantitative data for this compound in biological fluids remains limited. nih.gov These highly sensitive methods typically involve liquid-liquid extraction for sample cleanup and multiple reaction monitoring (MRM) mode for detection, ensuring high selectivity and accuracy. nih.govoup.com
Data sourced from Fan & He, 2006.
Data reflects 95% ethanol extracts, sourced from Fan & He, 2006.
Mechanistic Investigations of 24 Hydroxyursolic Acid at the Cellular and Subcellular Levels
Modulation of Cellular Proliferation and Viability in In Vitro Models
24-Hydroxyursolic acid, a triterpenoid (B12794562) compound, has been shown to inhibit the growth of cancer cells in laboratory settings. Research conducted on the HT-29 human colon carcinoma cell line demonstrated that this compound effectively curbed cell proliferation nih.govnih.gov. This inhibitory effect suggests a potential role for this compound in modulating pathways that are critical for cancer cell growth and survival. The findings indicate that the compound's mechanism of action involves a direct impact on the viability of these cancer cells, leading to a reduction in their numbers nih.govnih.gov. Further investigation into its effects on various cancer cell types is necessary to fully elucidate its anti-proliferative capabilities.
Interactive Data Table: Effect of this compound on HT-29 Cell Proliferation
| Cell Line | Compound | Effect Observed | Source |
| HT-29 (Human Colon Carcinoma) | This compound | Inhibition of cell proliferation | nih.govnih.gov |
Induction of Programmed Cell Death Pathways
This compound has been identified as an inducer of apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for eliminating abnormal or cancerous cells from the body. Studies on HT-29 colon cancer cells revealed that the compound triggers the apoptotic cascade, leading to the self-destruction of the cancer cells nih.govnih.gov.
Apoptosis Induction and Associated Caspases (e.g., caspase-3, -8, -9 activation)
The induction of apoptosis by this compound is mediated through the activation of specific enzymes known as caspases. In HT-29 cells, treatment with this compound led to the activation of caspase-3, a key executioner caspase in the apoptotic pathway nih.govnih.gov. While the activation of caspase-3 is clearly documented, current scientific literature based on available search results does not provide specific details on the activation of initiator caspases such as caspase-8 or caspase-9 by this compound.
DNA Fragmentation and Cell Cycle Arrest (e.g., G2/M phase)
A hallmark of apoptosis is the fragmentation of cellular DNA. Research has shown that this compound strongly induces DNA fragmentation in HT-29 cells, confirming its pro-apoptotic activity nih.govnih.gov. This action contributes to the significant inhibition of colony formation in these cancer cells when grown in soft agar (B569324) nih.govnih.gov. However, based on the available search results, there is no specific information available regarding the ability of this compound to induce cell cycle arrest, for instance, at the G2/M phase.
Regulation of Pro- and Anti-Apoptotic Proteins (e.g., p53, PARP, Bcl-XL, Bcl-2)
The apoptotic activity of this compound is further supported by its influence on key regulatory proteins. The compound was found to induce the activation of poly(ADP-ribose) polymerase (PARP), another critical event in the apoptotic process, in HT-29 cells nih.govnih.gov. Furthermore, it promotes the phosphorylation of the tumor suppressor protein p53 at the Ser15 position, a modification often associated with the activation of p53's apoptotic functions nih.govnih.gov. There is currently no specific information from the search results detailing the regulatory effects of this compound on anti-apoptotic proteins such as Bcl-XL or Bcl-2.
Interactive Data Table: Pro-Apoptotic Effects of this compound in HT-29 Cells
| Apoptotic Marker | Effect Observed | Source |
| Caspase-3 | Activation | nih.govnih.gov |
| DNA Fragmentation | Strong induction | nih.govnih.gov |
| p53 | Phosphorylation at Ser15 | nih.govnih.gov |
| PARP | Activation | nih.govnih.gov |
Regulation of Key Intracellular Signaling Pathways
The anticancer effects of this compound are linked to its ability to modulate critical intracellular signaling pathways that govern cell survival and growth.
AMP-Activated Protein Kinase (AMPK) Activation
A significant finding is the strong activation of AMP-activated protein kinase (AMPK) in HT-29 cells following treatment with this compound nih.govnih.gov. AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic processes, such as cell growth and proliferation, and the induction of catabolic processes, including apoptosis nih.govnih.gov. The activation of AMPK is considered a key event through which this compound exerts its anticancer effects, including the inhibition of cyclooxygenase-2 (COX-2) expression, which is also implicated in cancer progression nih.govnih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., EGF-induced ERKs phosphorylation, AP-1 activity)
Research into the molecular mechanisms of this compound has revealed its capacity to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in regulating cell growth, proliferation, and differentiation. One key area of investigation has been its effect on the phosphorylation of extracellular signal-regulated kinases (ERKs), particularly in response to epidermal growth factor (EGF) stimulation.
In studies conducted on JB6 CL41 cells, this compound was found to effectively block the phosphorylation of ERKs induced by EGF. This inhibitory action on a crucial step in the EGF receptor signaling pathway demonstrates a direct interference with mitogenic signaling.
Furthermore, this modulation of the MAPK pathway extends to downstream transcription factors. The activity of Activator Protein-1 (AP-1), a transcription factor complex often linked to cellular proliferation and transformation, was also shown to be inhibited by this compound. The suppression of both EGF-induced ERKs phosphorylation and subsequent AP-1 activity provides a molecular basis for the compound's observed effects on inhibiting cell transformation.
Table 1: Effects of this compound on MAPK Pathway Components
| Target | Cell Line | Observed Effect |
|---|---|---|
| EGF-induced ERKs Phosphorylation | JB6 CL41 | Blocked/Inhibited |
| AP-1 Activity | JB6 CL41 | Inhibited |
Nuclear Factor Kappa B (NF-κB) Pathway Interactions
A review of the scientific literature did not yield specific studies detailing the direct interactions of this compound with the Nuclear Factor Kappa B (NF-κB) signaling pathway. While the parent compound, ursolic acid, has been investigated for its effects on NF-κB, specific data on the 24-hydroxy derivative is not available.
PI3k/Akt/mTOR Signaling Network Influence
There is currently a lack of specific research findings on the influence of this compound on the PI3K/Akt/mTOR signaling network. Investigations into the broader class of triterpenoids, including ursolic acid, have explored this pathway, but dedicated studies on the 24-hydroxy variant are absent from the reviewed literature.
Wnt Signaling Pathway Regulation
Specific mechanistic studies detailing the regulation of the Wnt signaling pathway by this compound have not been identified in the available scientific literature. Consequently, its role in modulating this key developmental and cell-fate-determining pathway remains to be elucidated.
Enzymatic and Receptor-Mediated Interactions
Cyclooxygenase (COX-2) Expression Modulation
One of the significant enzymatic interactions of this compound involves the modulation of cyclooxygenase-2 (COX-2) expression. COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers, playing a key role in the synthesis of prostaglandins.
In studies utilizing HT-29 human colon cancer cells, this compound was demonstrated to mediate critical anticancer effects through the inhibition of COX-2 expression. This finding suggests that part of the compound's mechanism of action in inhibiting cell proliferation is linked to its ability to downregulate this pro-inflammatory and pro-tumorigenic enzyme.
Table 2: Modulation of COX-2 Expression by this compound
| Target Enzyme | Cell Line | Observed Effect |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | HT-29 | Inhibition of expression |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies
A review of the literature did not reveal specific studies investigating the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B). While ursolic acid and other derivatives have been identified as inhibitors of PTP1B, a key negative regulator in insulin (B600854) and leptin signaling pathways, specific inhibitory data for the 24-hydroxy form is not currently available.
Monocyte Chemoattractant Protein-1 (MKP-1) Enhancement
There is currently a lack of specific research on the direct effects of this compound on the enhancement of Monocyte Chemoattractant Protein-1 (MKP-1). However, studies on structurally related compounds provide some context. For instance, ursolic acid and its analog, 23-hydroxyursolic acid, have been shown to protect MAPK phosphatase 1 (MKP-1) from oxidative inactivation. nih.gov This protection is significant as metabolic stress can lead to the degradation of MKP-1, which is a key negative regulator of the MAPK pathway involved in monocyte adhesion and chemotactic activity. nih.gov
Matrix Metalloproteinase (MMP) Activity Modulation
Influence on Cellular Metabolism and Bioenergetics (e.g., oxygen consumption)
There is a scarcity of specific data on the influence of this compound on cellular metabolism and bioenergetics, including oxygen consumption. The broader family of pentacyclic triterpenoids, to which this compound belongs, is known to have various effects on metabolic processes. mdpi.com Ursolic acid, for example, has been investigated for its potential benefits in metabolic diseases and its role in restoring redox homeostasis. mdpi.comnih.gov
Reactive Oxygen Species (ROS) Modulation and Antioxidant Mechanisms
Detailed investigations into the specific mechanisms of reactive oxygen species (ROS) modulation and the antioxidant properties of this compound are limited. As a derivative of ursolic acid, it is plausible that it possesses antioxidant capabilities. Ursolic acid is known for its antioxidant properties, which include scavenging free radicals and reducing oxidative stress. nih.govmdpi.com ROS are highly reactive chemical species formed from oxygen and are involved in a multitude of cellular processes, acting as both signaling molecules and mediators of cellular damage. wikipedia.org
Interaction with Specific Cell Lines and Models (e.g., HT-29, HeLa, HL-60, THP-1, RAW 264.7 cells)
Specific research on the interaction of this compound with the cell lines HT-29, HeLa, HL-60, THP-1, and RAW 264.7 is not extensively documented. However, the effects of the parent compound, ursolic acid, on these cell lines have been studied:
HT-29 (Human Colorectal Adenocarcinoma): Ursolic acid has been shown to inhibit the growth and induce apoptosis in HT-29 cells. nih.govnih.gov
HeLa (Human Cervical Cancer): Various derivatives of ursolic acid have been tested for their cytotoxicity against HeLa cells. mdpi.com
HL-60 (Human Promyelocytic Leukemia): Ursolic acid can induce the differentiation of HL-60 cells into the monocytic lineage. nih.gov The HL-60 cell line is a common model for studying myeloid differentiation and the effects of various compounds on this process. wikipedia.orgcytion.com
THP-1 (Human Monocytic Leukemia): This cell line is widely used to study monocyte and macrophage functions. researchgate.netresearchgate.netnih.gov Studies have investigated the effects of ursolic acid on THP-1 cell viability. researchgate.net A derivative, 23-hydroxyursolic acid, has been shown to prevent nutrient-stress induced dysfunction in THP-1 monocytic cells. mdpi.com
RAW 264.7 (Murine Macrophage): Ursolic acid has been shown to decrease lipoxygenase product formation and cyclooxygenase activity in rat macrophages, a cell type similar to RAW 264.7 cells. mdpi.com
Preclinical Research on 24 Hydroxyursolic Acid in Animal Models
Anti-Inflammatory and Immunomodulatory Research
Preclinical studies in animal models have begun to explore the anti-inflammatory and immunomodulatory potential of 24-Hydroxyursolic acid, often referred to in literature as 23-hydroxy ursolic acid (23-OHUA). This research highlights its role in modulating complex inflammatory pathways and immune cell functions.
Research indicates that this compound plays a role in regulating the function of monocytes and macrophages, which are critical in the inflammatory process. Studies have shown that the compound protects monocytes from metabolic stress-induced dysfunction. iiarjournals.org This protective effect is linked to the preservation of MAPK phosphatase 1 (MKP-1) activity, a key regulator of monocyte recruitment and macrophage functions. iiarjournals.org While direct studies detailing the specific polarization of macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes following treatment with this compound are limited in the available literature, its ability to prevent the conversion of monocytes into a hyper-chemotactic, pro-atherogenic phenotype points to a significant immunomodulatory role. iiarjournals.org
The efficacy of this compound in mitigating atherosclerosis has been investigated in LDL receptor-deficient (LDLR−/−) mice, a standard murine model for the disease. iiarjournals.org When these mice were fed a high-fat diet for 20 weeks, supplementation with this compound led to a 40% reduction in atherosclerotic plaque size. iiarjournals.org This effect was significantly more pronounced than that observed with its parent compound, ursolic acid, which reduced lesion size by only 19%. iiarjournals.org The underlying mechanism involves preventing the oxidative inactivation of MKP-1, which in turn protects monocytes against metabolic stress-induced priming and dysfunction, key events in the initiation and progression of atherosclerosis. iiarjournals.org
Table 1: Summary of Anti-Inflammatory and Atherosclerosis Research Findings
| Research Area | Animal Model | Key Findings | Reference |
| Inflammatory Response | EAE Murine Model | Reduced ataxia and EAE severity by 48-52%; Reduced disease incidence by 49%. | nih.gov |
| Macrophage Function | LDLR-/- Mice | Protects monocytes from metabolic stress-induced dysfunction by preserving MKP-1 activity. | iiarjournals.org |
| Atherosclerosis | LDLR-/- Mice | Reduced atherosclerotic plaque size by 40% after 20 weeks on a high-fat diet. | iiarjournals.org |
Anticarcinogenic and Chemopreventive Research in Murine Models (linking in vitro mechanisms to in vivo outcomes)
While in vitro research has identified potential anticarcinogenic mechanisms for this compound, preclinical data from in vivo murine models remains limited in the scientific literature. Laboratory studies on cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis. iiarjournals.org For example, in human cervical squamous carcinoma HeLa cells, this compound was found to cause growth inhibition by inducing caspase-dependent apoptosis. Another review highlights its ability to activate AMP-activated protein kinase (AMPK) and inhibit cyclooxygenase (COX-2) expression in HT-29 colon cancer cells in vitro. iiarjournals.org However, dedicated studies that translate these in vitro findings into chemopreventive or anticarcinogenic outcomes in murine models were not available in the searched literature. Therefore, a direct link between the identified cellular mechanisms and in vivo efficacy in animal cancer models for this specific compound cannot be established at this time.
Research on Metabolic Dysregulation in Animal Models
The impact of this compound on metabolic disorders, particularly those related to diet-induced obesity, has been evaluated in animal studies.
In studies using high-fat diet-fed murine models to induce obesity, this compound demonstrated significant anti-obesogenic properties. iiarjournals.org After a 20-week period, mice receiving a high-fat diet supplemented with this compound exhibited 11% less weight gain compared to the control group on the high-fat diet alone. iiarjournals.org This is a notable contrast to the parent compound, ursolic acid, which did not produce a statistically significant reduction in weight gain under the same conditions. iiarjournals.org These findings suggest that the addition of a hydroxyl group enhances the compound's ability to mitigate diet-induced obesity. iiarjournals.org The research also noted that neither this compound nor ursolic acid significantly affected plasma lipid or blood glucose levels in this specific model. iiarjournals.org
Table 2: Summary of Metabolic Dysregulation Research Findings
| Research Area | Animal Model | Key Findings | Reference |
| Obesity / Weight Gain | High-Fat Diet-Fed LDLR-/- Mice | Resulted in 11% less weight gain compared to HFD-fed controls after 20 weeks. | iiarjournals.org |
| Insulin (B600854) Sensitivity | High-Fat Diet-Fed LDLR-/- Mice | Did not significantly alter plasma lipid or blood glucose levels in the studied model. | iiarjournals.org |
Glucose Homeostasis and Diabetes Research Models
No preclinical research data was found for this compound in animal models of glucose homeostasis or diabetes.
Neurobiological and Neuroprotective Research
Attenuation of Neuroinflammation and Oxidative Stress in Neural Tissues
No preclinical research data was found regarding the effects of this compound on neuroinflammation or oxidative stress in animal models.
Cognitive Function and Neuronal Survival Studies (e.g., in Alzheimer's models)
No studies on the impact of this compound on cognitive function or neuronal survival in animal models were identified.
Hepatoprotective Research and Liver Fibrosis Models
No preclinical research data was found for this compound in animal models of liver protection or fibrosis.
Investigation in Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis in mice)
No investigations of this compound in the context of experimental autoimmune encephalomyelitis or other autoimmune disease models in animals were found.
Structure Activity Relationship Sar Studies of 24 Hydroxyursolic Acid and Its Analogues
Impact of Hydroxylation Position and Stereochemistry on Bioactivity
The number and location of hydroxyl (-OH) groups on the triterpenoid (B12794562) skeleton are critical determinants of biological activity. In the context of ursolic acid analogues, hydroxylation can modulate properties such as polarity, solubility, and the ability to interact with biological targets.
The position of the hydroxyl group on the A-ring of the ursane (B1242777) skeleton significantly influences cytotoxicity. For instance, the presence of a hydroxyl group at the C-2 position, as seen in corosolic acid (2α-hydroxyursolic acid), has been shown to be important for its biological effects. While direct comparative studies on the full range of hydroxylated ursolic acid isomers are limited, the specific placement of the -OH group dictates the molecule's interaction with cellular components.
Role of Carboxylic Acid Moiety and Esterification
Esterification of the C-28 carboxylic acid group is a common strategy to modify the lipophilicity and pharmacokinetic profile of ursane triterpenoids. The conversion of the carboxylic acid to an ester can enhance the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and enhanced bioactivity. However, the effect of esterification is not always straightforward and can be dependent on the nature of the ester group and the specific biological activity being assessed.
For example, some studies on ursolic acid have shown that esterification at C-28 can lead to derivatives with improved cytotoxic activity against certain cancer cell lines researchgate.netresearchgate.net. Conversely, for some biological activities, a free carboxylic acid at C-28 is crucial, and its modification can lead to a decrease or loss of potency. This highlights the importance of the C-28 carboxyl group as a key pharmacophore.
| Compound | Modification | Effect on Bioactivity |
| Ursolic Acid | C-28 Carboxylic Acid | Essential for many biological activities nih.govresearchgate.netmdpi.com. |
| Ursolic Acid Ester Derivatives | Esterification at C-28 | Can enhance cytotoxicity, but the effect is variable researchgate.netresearchgate.net. |
Influence of Other Functional Groups (e.g., Acetoxy, Amino, Indole (B1671886) Ring)
Beyond hydroxylation and the carboxylic acid moiety, the introduction of other functional groups can further modulate the bioactivity of 24-hydroxyursolic acid and its analogues. These modifications can alter the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.
Acetoxy Group: Acetylation, the introduction of an acetoxy (-OCOCH₃) group, is a common modification of hydroxyl groups. In the context of ursolic acid derivatives, acetylation at the C-3 position has been shown to influence antibacterial and antioxidant properties mdpi.com. The introduction of an acetyl group can increase the lipophilicity of the molecule, which may affect its absorption and distribution. Studies on ursolic acid have shown that the 3β-acetoxy derivative exhibits significant biological activity mdpi.com.
Amino Group: The introduction of amino (-NH₂) groups or amino acid residues can significantly alter the physicochemical properties and biological activity of triterpenoids. Amino groups can be protonated at physiological pH, introducing a positive charge that can facilitate interactions with negatively charged biological macromolecules. Synthesis of ursolic acid derivatives with amino acid moieties at C-28 has been explored to create compounds with enhanced cytotoxic profiles semanticscholar.org.
Indole Ring: The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic bioactive compounds nih.govresearchgate.net. The fusion of an indole ring to the ursane skeleton has been investigated as a strategy to enhance the anti-inflammatory and anticancer activities of ursolic acid nih.govchemrxiv.org. The planar and aromatic nature of the indole ring can facilitate π-π stacking interactions with biological targets, while the nitrogen atom can participate in hydrogen bonding. Derivatives of ursolic acid featuring an indole moiety have demonstrated potent inhibitory effects on inflammatory mediators nih.gov.
| Functional Group | Position of Modification (on Ursane Scaffold) | Potential Impact on Bioactivity |
| Acetoxy | C-3 | Modulates lipophilicity; can influence antibacterial and antioxidant activity mdpi.com. |
| Amino/Amino Acid | C-28 | Introduces charge; can enhance cytotoxic activity semanticscholar.org. |
| Indole Ring | C-2/C-3 | Enhances anti-inflammatory and anticancer potential through additional binding interactions nih.govchemrxiv.org. |
Comparative Analysis with Related Triterpenoids (e.g., Ursolic Acid, Asiatic Acid, Corosolic Acid)
A comparative analysis of this compound with structurally related triterpenoids provides valuable insights into the subtle structural features that govern their distinct biological profiles.
Ursolic Acid: Ursolic acid is the parent compound of this compound, differing only by the absence of the C-24 hydroxyl group nih.govnih.gov. Ursolic acid itself possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects nih.govresearchgate.netmdpi.com. The introduction of a hydroxyl group at the C-24 position to form this compound is expected to increase the molecule's polarity. This change can influence its solubility, membrane permeability, and interaction with target proteins. While direct comparisons of the bioactivities of ursolic acid and this compound are not extensively documented, studies on other hydroxylated derivatives of ursolic acid suggest that the position of hydroxylation is a critical determinant of potency and selectivity nih.gov.
Asiatic Acid: Asiatic acid (2α,3β,23-trihydroxyurs-12-en-28-oic acid) is another structurally similar triterpenoid that features additional hydroxyl groups on the A-ring compared to ursolic acid tandfonline.comnih.gov. The presence of these hydroxyl groups, particularly the 2α-hydroxyl, significantly impacts its biological properties. Asiatic acid is well-known for its wound healing and neuroprotective effects. The increased number of hydroxyl groups in asiatic acid compared to this compound makes it a more polar molecule, which likely contributes to its distinct pharmacological profile.
Corosolic Acid: Corosolic acid, or 2α-hydroxyursolic acid, is an isomer of this compound, with the additional hydroxyl group located at the C-2 position instead of C-24 drugs.comnih.govthegoodscentscompany.commdpi.commade-in-china.com. Corosolic acid is renowned for its potent antidiabetic and anti-inflammatory activities drugs.comnih.gov. The α-stereochemistry of the C-2 hydroxyl group is crucial for its bioactivity. The difference in the position of the hydroxyl group between corosolic acid and this compound underscores the principle of positional isomerism in determining the pharmacological effects of triterpenoids. Even a minor shift in the location of a functional group can lead to a dramatic change in biological activity due to altered interactions with specific molecular targets.
| Compound | Key Structural Difference from this compound | Notable Bioactivities |
| Ursolic Acid | Lacks the C-24 hydroxyl group nih.govnih.gov. | Anti-inflammatory, antioxidant, anticancer nih.govresearchgate.netmdpi.com. |
| Asiatic Acid | Possesses hydroxyl groups at C-2, C-3, and C-23 tandfonline.comnih.gov. | Wound healing, neuroprotective. |
| Corosolic Acid | Possesses a hydroxyl group at C-2 instead of C-24 drugs.comnih.govthegoodscentscompany.commdpi.commade-in-china.com. | Antidiabetic, anti-inflammatory drugs.comnih.gov. |
Future Research Directions and Unexplored Avenues for 24 Hydroxyursolic Acid
Elucidation of Novel Molecular Targets and Pathways
A significant gap in the current understanding of 24-Hydroxyursolic acid lies in the identification of its specific molecular targets and the signaling pathways it modulates. Research on the parent compound, ursolic acid, has revealed its interaction with a wide array of targets, including transcription factors, kinases, and inflammatory enzymes, which mediate its anticancer and anti-inflammatory effects. Future investigations into this compound should aim to determine if the addition of a hydroxyl group at the C-24 position alters its binding affinity, specificity, or mechanism of action compared to ursolic acid.
Key future research avenues include:
Comparative Target Profiling: Employing high-throughput screening techniques, such as affinity chromatography-mass spectrometry and chemical proteomics, to identify the direct binding partners of this compound within the cell. Comparing this profile to that of ursolic acid will illuminate how hydroxylation impacts target engagement.
Pathway Analysis: Investigating the effect of this compound on major signaling cascades implicated in disease, such as NF-κB, MAPK, PI3K/Akt, and STAT3 pathways, which are known targets of ursolic acid. Studies on other hydroxylated derivatives, like 2α-hydroxy-ursolic acid, have predicted interactions with key hubs like EGFR, SRC, and AKT1 in the context of type-2 diabetes, suggesting that this compound may also engage with critical nodes in metabolic and proliferative pathways.
Nuclear Receptor Modulation: Exploring the potential for this compound to act as a ligand for nuclear receptors. Ursolic acid is known to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation. Determining if this compound has enhanced or novel activity on these or other receptors, such as retinoic acid-related orphan receptors (RORs), could open new therapeutic possibilities for metabolic and autoimmune diseases.
The following table outlines potential molecular targets for this compound, extrapolated from studies on its parent compound and other derivatives.
| Target Class | Potential Specific Targets | Associated Pathways | Rationale for Investigation |
| Transcription Factors | NF-κB, STAT3, Nrf2 | Inflammation, Cell Survival, Oxidative Stress | Ursolic acid is a known inhibitor of NF-κB and STAT3 and an activator of the Nrf2/HO-1 pathway. |
| Protein Kinases | PI3K/Akt, MAPK, EGFR, SRC | Cell Proliferation, Metabolism, Angiogenesis | These are common targets for triterpenoids; related derivatives show activity against these kinases. |
| Apoptosis Regulators | Caspases, Bcl-2 family proteins | Programmed Cell Death | Ursolic acid and its 23-hydroxy derivative induce apoptosis by modulating these proteins. |
| Nuclear Receptors | PPARs (α, γ), RORγt | Lipid Metabolism, Inflammation, Insulin (B600854) Sensitivity | Ursolic acid shows activity on these receptors, relevant for metabolic and autoimmune diseases. |
Exploration of New Biological Activities and Therapeutic Potentials (Preclinical)
The diverse pharmacological activities of ursolic acid—including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects—provide a strong foundation for exploring the preclinical therapeutic potential of this compound. The structural modification introduced by the C-24 hydroxyl group may lead to enhanced potency, improved pharmacokinetic properties, or entirely novel biological activities. For instance, the related compound 23-hydroxyursolic acid has demonstrated potent apoptosis-inducing effects in leukemia cells and the ability to reduce atherosclerotic plaques in animal models.
Future preclinical research should focus on:
Anticancer Efficacy: Screening this compound against a broad panel of cancer cell lines, including those resistant to standard chemotherapies. Mechanistic studies should investigate its effects on cell cycle progression, apoptosis, autophagy, and metastasis.
Anti-inflammatory and Immunomodulatory Effects: Evaluating its potential in models of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. This would involve assessing its impact on cytokine production, immune cell proliferation, and inflammatory signaling pathways.
Metabolic Disorders: Investigating its utility in animal models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Key endpoints would include insulin sensitivity, glucose homeostasis, lipid metabolism, and reduction of hepatic steatosis.
Neurodegenerative Diseases: Assessing its neuroprotective potential in preclinical models of Alzheimer's and Parkinson's disease, focusing on its ability to mitigate oxidative stress, neuroinflammation, and protein aggregation.
Advanced Synthetic Biology Approaches for Sustainable Production
The natural abundance of this compound is often low, making extraction from plant sources inefficient and unsustainable for large-scale research or therapeutic use. Synthetic biology and metabolic engineering offer a transformative solution for the sustainable production of this and other high-value triterpenoids. By harnessing engineered microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, it is possible to reconstruct the biosynthetic pathway for this compound.
Future research in this area should prioritize:
Pathway Reconstruction: Engineering the mevalonate (B85504) (MVA) pathway in a microbial host to increase the supply of the precursor acetyl-CoA. This involves introducing and optimizing the expression of key enzymes like α-amyrin synthase to produce the triterpene backbone.
Functionalization through P450 Engineering: Identifying and engineering specific cytochrome P450 oxidases (P450s) capable of hydroxylating the ursane (B1242777) skeleton at the C-24 position. This is the most critical step and may require screening P450 libraries from various plant species or using protein engineering to achieve the desired regioselectivity.
Process Optimization and Scale-Up: Optimizing fermentation conditions in bioreactors to maximize the titer and yield of this compound. This includes fine-tuning nutrient feeds, cofactor supply, and downstream processing to achieve industrial-scale production. Recent successes in producing ursolic acid in S. cerevisiae at gram-per-liter scales demonstrate the feasibility of this approach for its hydroxylated derivatives.
Development of Advanced Delivery Systems for Enhanced Research Applications (e.g., nanoparticles, lipid carriers)
A major challenge limiting the research and therapeutic application of triterpenoids like ursolic acid is their poor aqueous solubility and low bioavailability. It is highly probable that this compound faces similar limitations. Advanced drug delivery systems are crucial for overcoming these hurdles, enabling effective in vitro and in vivo studies.
Future directions in formulation science for this compound include:
Nanoparticle-Based Formulations: Developing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to encapsulate this compound. These lipid-based systems can improve solubility, protect the compound from degradation, and enhance its absorption and bioavailability.
Liposomal Encapsulation: Creating liposomes to carry this compound. Liposomes are versatile vesicles that can encapsulate lipophilic compounds and can be surface-modified with ligands for targeted delivery to specific tissues or cells, such as tumors or inflamed joints.
Polymeric Micelles and Microemulsions: Formulating this compound into polymeric micelles or microemulsions. These systems are adept at solubilizing poorly soluble drugs and have shown promise for delivering other triterpenoids in preclinical models of arthritis and skin inflammation.
The table below summarizes various delivery systems and their potential applications for this compound research.
| Delivery System | Composition | Potential Advantages | Research Application |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids, surfactants | Enhanced stability, controlled release, improved bioavailability | Oral and topical delivery for cancer and inflammation studies. |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | Higher drug loading capacity, reduced drug expulsion | Systemic administration for preclinical cancer and metabolic disease models. |
| Liposomes | Phospholipids, cholesterol | Biocompatible, can carry lipophilic drugs, targetable | Targeted delivery in cancer therapy, intravenous administration for systemic diseases. |
| Polymeric Micelles | Amphiphilic block copolymers | High stability, small size for tissue penetration | Delivery for cancer, inflammatory, and neurodegenerative disease research. |
Systems Biology and Omics Approaches in Mechanistic Studies
To fully comprehend the biological effects of this compound, a systems-level understanding is essential. Systems biology, which integrates multi-omics data (e.g., genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the cellular response to the compound, moving beyond a one-target, one-pathway paradigm.
Future research should leverage these approaches to:
Proteomic Profiling: Using techniques like mass spectrometry-based proteomics to identify global changes in protein expression and post-translational modifications in cells treated with this compound. This can reveal novel targets and perturbed pathways. Proteomic studies on ursolic acid have successfully identified networks of proteins involved in cytotoxicity and apoptosis in cancer cells.
Metabolomic Analysis: Performing metabolomics to map the metabolic reprogramming induced by this compound. This is particularly relevant for understanding its effects on cancer metabolism and metabolic disorders.
Transcriptomic Analysis (RNA-seq): Conducting RNA sequencing to obtain a comprehensive profile of gene expression changes following treatment. This can help identify upstream regulators and signaling networks affected by the compound.
Integrative Multi-Omics Analysis: Combining data from proteomics, metabolomics, and transcriptomics with computational network biology to build comprehensive models of the compound's mechanism of action. This approach can predict novel functions, identify biomarkers of response, and elucidate the complex interplay between different cellular processes modulated by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
